molecular formula C23H21ClN2O2 B4240253 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B4240253
M. Wt: 392.9 g/mol
InChI Key: ZPNWHIRIIIQAAU-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that has shown promising results in cancer research. It is a selective inhibitor of Aurora A kinase, which is a protein that plays a crucial role in cell division.

Mechanism of Action

2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide selectively inhibits Aurora A kinase, which is a protein that plays a crucial role in cell division. By inhibiting Aurora A kinase, 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide disrupts the formation of the mitotic spindle, which is necessary for cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its selectivity for Aurora A kinase. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation is that 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in cancer research. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the use of 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in combination with other cancer drugs, particularly those that target other proteins involved in cell division. Finally, the use of 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in clinical trials for the treatment of various types of cancer is an area of active research.

Scientific Research Applications

2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. 2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

2-[(2-chlorobenzoyl)-methylamino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2/c1-26(23(28)18-11-5-7-13-20(18)24)21-14-8-6-12-19(21)22(27)25-16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNWHIRIIIQAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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